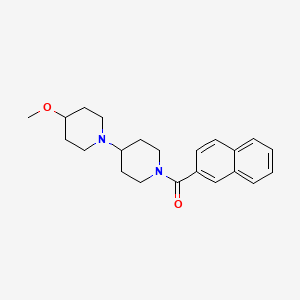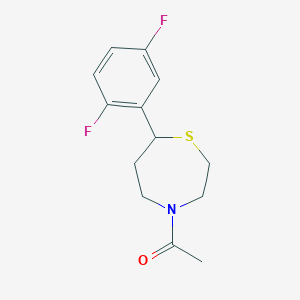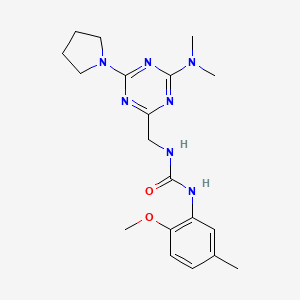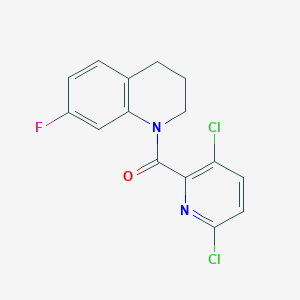![molecular formula C16H15ClN2O B2590931 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-59-6](/img/structure/B2590931.png)
2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound used in scientific research. Its versatile properties make it valuable for studying biological processes and drug development.
Preparation Methods
The synthesis of 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-cyclopropylpyridin-3-ylmethylamine and 2-chlorobenzoyl chloride.
Reaction Conditions: The amine and the acid chloride are reacted under basic conditions, often using a base such as triethylamine, to form the desired benzamide compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound’s properties make it useful in various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-(6-cyanopyridin-3-yl)propanamide: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
Pyrimidine Derivatives: Compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibit antifungal activity and are used in agricultural applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-4-2-1-3-13(14)16(20)19-10-11-5-8-15(18-9-11)12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHODGQSMOSCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2590848.png)

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)

![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2590857.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2590859.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B2590860.png)
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
![N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2590869.png)
![1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2590870.png)

